[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl](4-hydroperoxyphenyl)methanone
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Overview
Description
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone is a complex organic compound characterized by its unique structure, which includes a benzodioxole ring, an oxirane ring, and a hydroperoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the reaction of a suitable precursor with reagents such as 5-bromo-benzo[1,3]dioxole, PdCl2, xantphos, and Cs2CO3 in a solvent like 1,4-dioxane at elevated temperatures (e.g., 130°C).
Introduction of the Oxirane Ring: The oxirane ring can be introduced through an epoxidation reaction using reagents like m-chloroperbenzoic acid (m-CPBA) under controlled conditions.
Attachment of the Hydroperoxyphenyl Group: This step may involve the reaction of the intermediate with a hydroperoxyphenyl derivative using appropriate coupling agents and conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or other peroxides under controlled conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield epoxides or other oxygenated derivatives, while reduction may produce alcohols or other reduced forms of the compound.
Scientific Research Applications
3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and other diseases.
Industry: The compound may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting cellular processes . The exact molecular targets and pathways involved are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)propanoic acid
- 3-[3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]propanoic acid
- Methyl 3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-4-oxo-2,3-dihydro-4H-furo[3,2-c]chromene-2-carboxylate
Uniqueness
What sets 3-(4,7-Dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-ylmethanone apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C18H16O8 |
---|---|
Molecular Weight |
360.3 g/mol |
IUPAC Name |
[3-(4,7-dimethoxy-1,3-benzodioxol-5-yl)oxiran-2-yl]-(4-hydroperoxyphenyl)methanone |
InChI |
InChI=1S/C18H16O8/c1-21-12-7-11(14(22-2)18-16(12)23-8-24-18)15-17(25-15)13(19)9-3-5-10(26-20)6-4-9/h3-7,15,17,20H,8H2,1-2H3 |
InChI Key |
ADUGDSIHXNPKIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C(=C1)C3C(O3)C(=O)C4=CC=C(C=C4)OO)OC)OCO2 |
Origin of Product |
United States |
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